Pyrazolethione, 3-12

Description

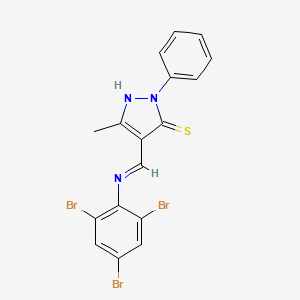

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-phenyl-4-[(2,4,6-tribromophenyl)iminomethyl]-1H-pyrazole-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Br3N3S/c1-10-13(9-21-16-14(19)7-11(18)8-15(16)20)17(24)23(22-10)12-5-3-2-4-6-12/h2-9,22H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVPGPRQAKOBQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=NC3=C(C=C(C=C3Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Br3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pyrazolethione, 3 12 and Its Derivatives

Advanced Synthetic Routes to the Pyrazolethione, 3-12 Core Structure

The construction of the fundamental this compound framework is a key challenge that has been addressed through a variety of innovative synthetic strategies. These methods aim to provide efficient and controlled access to the core structure, setting the stage for further diversification.

Multicomponent Reaction Strategies in this compound Synthesis

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, have proven to be a highly effective strategy for the rapid assembly of complex molecules like this compound. A prominent MCR approach involves the condensation of a β-ketoester, a hydrazine (B178648) derivative, and a source of sulfur, such as elemental sulfur or carbon disulfide. This one-pot synthesis allows for the direct formation of the pyrazolethione ring system with high atom economy.

The versatility of this approach lies in the ability to vary each of the components, leading to a diverse range of substituted pyrazolethiones. For instance, the use of different β-ketoesters or hydrazine derivatives can introduce various substituents at different positions of the heterocyclic core. The reaction conditions for these MCRs are often mild, and in some cases, can be performed in environmentally benign solvents like water or ethanol, which aligns with the principles of green chemistry.

| Starting Material 1 | Starting Material 2 | Sulfur Source | Catalyst/Solvent | Product | Reference |

| Ethyl acetoacetate | Phenylhydrazine | Carbon disulfide | Piperidine/Ethanol | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-thione | |

| Substituted β-ketoester | Aryl/alkyl hydrazine | Elemental sulfur | Morpholine/Water | Substituted pyrazolethione | |

| Diketene | Hydrazine hydrate | Lawesson's reagent | Toluene | 5-Methyl-2,4-dihydro-3H-pyrazol-3-thione |

Transition-Metal Catalyzed Approaches for this compound Formation

Transition-metal catalysis has opened new avenues for the synthesis of pyrazolethiones, offering unique reactivity and selectivity. Palladium-catalyzed cross-coupling reactions, for example, have been employed to construct the pyrazolethione core from appropriately functionalized precursors. A common strategy involves the coupling of a pyrazole (B372694) triflate with a sulfur source, such as sodium hydrosulfide. This method is particularly useful for late-stage sulfur introduction into a pre-formed pyrazole ring.

Furthermore, copper-catalyzed reactions have been developed for the synthesis of N-aryl pyrazolethiones. These reactions typically involve the coupling of a pyrazolethione with an aryl halide, providing a direct route to derivatives that are otherwise difficult to access. The choice of the metal catalyst and ligands is crucial for achieving high yields and selectivity in these transformations.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Reaction Type | Product | Reference |

| 3-Halopyrazole | Thiourea (B124793) | CuI/L-proline | C-S Coupling | Pyrazolethione | |

| Pyrazole triflate | Sodium hydrosulfide | Pd(PPh3)4 | Cross-coupling | Pyrazolethione | |

| Pyrazolethione | Aryl iodide | CuI/DMEDA | N-Arylation | N-Aryl pyrazolethione |

Green Chemistry Principles in this compound Synthesis Optimization

The optimization of synthetic routes for this compound has increasingly focused on the incorporation of green chemistry principles. This includes the use of safer solvents, reduction of waste, and the development of catalyst-free reaction conditions. Microwave-assisted synthesis has emerged as a powerful tool in this context, often leading to significantly reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods.

Functionalization and Derivatization Strategies for this compound

Once the this compound core is synthesized, further functionalization and derivatization are often necessary to modulate its properties for specific applications. These strategies focus on introducing a wide range of chemical groups onto the pyrazolethione scaffold.

Regioselective Substitution Patterns and Their Synthetic Access

The pyrazolethione ring offers multiple sites for substitution, and achieving regioselectivity is a key challenge in the synthesis of its derivatives. The exocyclic sulfur atom is a common site for alkylation, leading to the formation of S-alkylated pyrazoles. The regioselectivity of this reaction (S- vs. N-alkylation) can often be controlled by the choice of the alkylating agent, base, and reaction conditions.

Electrophilic substitution reactions, such as nitration and halogenation, typically occur at the C4 position of the pyrazolethione ring, provided it is unsubstituted. The directing effects of the substituents already present on the ring play a crucial role in determining the outcome of these reactions. For instance, the presence of an electron-donating group at the C5 position can activate the C4 position towards electrophilic attack.

| Reaction Type | Reagent | Position of Substitution | Conditions | Reference |

| Alkylation | Alkyl halide | S-position | Basic, e.g., K2CO3 | |

| Nitration | HNO3/H2SO4 | C4-position | 0-5 °C | |

| Halogenation | N-Bromosuccinimide (NBS) | C4-position | Acetonitrile |

Scaffold Decoration and Library Synthesis of this compound Analogues

The concept of scaffold decoration involves the systematic introduction of a variety of substituents onto the this compound core to generate a library of analogues for screening purposes. This is often achieved through the use of combinatorial chemistry techniques in conjunction with the synthetic methodologies described above. For example, by using a diverse set of hydrazines and β-ketoesters in a multicomponent reaction, a large library of pyrazolethiones with different substitution patterns can be rapidly synthesized.

Further diversification can be achieved by applying a range of functionalization reactions to a common pyrazolethione intermediate. For instance, an S-alkylated pyrazolethione bearing a reactive handle, such as a carboxylic acid or an amino group, can be further modified through amide coupling or other functional group transformations to create a diverse set of final compounds. This parallel synthesis approach is highly efficient for exploring the chemical space around the this compound scaffold.

Advanced Structural and Mechanistic Studies of Pyrazolethione, 3 12

Tautomerism and Isomerism in Pyrazolethione, 3-12 Systems

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in the study of pyrazolethione systems. numberanalytics.comtestbook.com This phenomenon significantly influences their chemical reactivity, physical properties, and biological interactions. numberanalytics.comnumberanalytics.com The isomerism in substituted pyrazoles is a direct consequence of the tautomerism observed in the parent, unsubstituted pyrazole (B372694) ring. e-bookshelf.de

Pyrazolethiones exhibit prototropic tautomerism, which involves the migration of a proton accompanied by a switch of a single and adjacent double bond. testbook.comnih.gov This leads to the existence of several tautomeric forms, primarily the thione (C=S) and thiol (C-SH) forms. vulcanchem.com The thione form can be considered analogous to the keto form in keto-enol tautomerism, while the thiol form is comparable to the enol form. numberanalytics.comyoutube.com

The main tautomeric forms for a generic pyrazolethione are:

N-H Thione Form: The proton is located on a nitrogen atom of the pyrazole ring, and the sulfur atom exists as a thione (C=S).

S-H Thiol Form (Thioenol): The proton has migrated to the sulfur atom, forming a thiol group (-SH), and a double bond is created within the pyrazole ring. This is also referred to as the thioenol form.

C-H Thione Form: In some cases, a proton can migrate from a ring carbon atom, leading to a C-H tautomer. mdpi.com

The equilibrium between these forms is a dynamic process. For instance, 1,2-dihydropyrazole-3-thione exists in equilibrium between its thione and thiol forms. vulcanchem.com The interconversion between these tautomers can be catalyzed by acids or bases. testbook.com

It's important to note that while the keto form is generally more stable than the enol form in simple carbonyl compounds, the relative stability of pyrazolethione tautomers can be influenced by various factors. numberanalytics.comyoutube.com

The position of the tautomeric equilibrium in pyrazolethione systems is not fixed and is highly sensitive to both the surrounding solvent and the nature of substituents attached to the pyrazole ring. numberanalytics.comwuxibiology.com

Solvent Effects:

Solvents can significantly alter the tautomeric equilibrium by preferentially stabilizing one tautomer over another through interactions like hydrogen bonding. numberanalytics.comwuxibiology.com Polar solvents, for example, can stabilize more polar tautomers. researchgate.net In the case of 2-hydroxypyridine/2-pyridone tautomerism, a well-studied analogous system, water shifts the equilibrium toward the more polar keto form by forming hydrogen bonds. wuxibiology.com Similarly, for pyrazolethiones, polar protic solvents can disrupt intramolecular hydrogen bonds that might stabilize a particular tautomer, thereby shifting the equilibrium. researchgate.net Theoretical studies on five-membered heterocycles have shown that it is not possible to predict the relative stabilities of tautomers in solution based solely on calculations for isolated molecules in the gas phase, highlighting the critical role of the solvent. rsc.org

Substituent Effects:

Substituents on the pyrazole ring can influence the tautomeric equilibrium through electronic and steric effects. numberanalytics.com Electron-donating or electron-withdrawing groups can alter the acidity or basicity of the molecule, thereby affecting the ease of proton transfer and the relative stability of the tautomers. numberanalytics.commdpi.com For example, studies on 3(5)-aminopyrazoles have shown that the 3-amino tautomer is more stable than the 5-amino tautomer, a preference that is dependent on the nature of other substituents. researchgate.net In a study of 1-benzamidoisoquinoline derivatives, the equilibrium between amide and enol forms was controlled by the substituent on the phenyl ring, with electron-donating groups favoring the amide form. mdpi.com Cationic substituents, such as the diazonium group (N₂⁺), have been shown to strongly shift the equilibrium towards the 3-substituted tautomer in pyrazoles. rsc.org

The following table summarizes the general influence of solvent and substituents on tautomeric equilibria:

| Factor | Influence on Tautomeric Equilibrium |

| Solvent Polarity | Polar solvents generally stabilize more polar tautomers. Dielectric media favor charge separation, thus stabilizing ionic resonance forms. rsc.org |

| Hydrogen Bonding | Solvents capable of hydrogen bonding can stabilize tautomers with hydrogen bond donor or acceptor sites, shifting the equilibrium. wuxibiology.com |

| Electron-donating Substituents | Can increase electron density at certain positions, potentially stabilizing a specific tautomer through resonance or inductive effects. mdpi.com |

| Electron-withdrawing Substituents | Can decrease electron density, influencing the acidity of protons and the stability of the resulting conjugate bases, thereby shifting the equilibrium. mdpi.com |

| Steric Effects | Bulky substituents can destabilize certain tautomers due to steric hindrance, favoring less crowded tautomeric forms. mdpi.com |

Computational chemistry has become an indispensable tool for studying tautomerism, allowing for the prediction of tautomeric equilibria and providing insights into the underlying mechanisms. numberanalytics.com Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are widely used to accurately calculate the relative energies of different tautomers. numberanalytics.comresearchgate.net

These computational methods can model various factors influencing tautomeric stability:

Gas-Phase Stability: Calculations can determine the intrinsic stability of tautomers in the absence of solvent effects. researchgate.net

Solvent Effects: The influence of solvents can be modeled using implicit solvent models (like the polarizable continuum model, PCM) or by including explicit solvent molecules in the calculation. rsc.orgmdpi.com Including explicit solvent molecules is often crucial for accurately reproducing experimental observations, especially when strong intermolecular hydrogen bonds are involved. mdpi.com

Thermodynamic Parameters: Computational methods can provide thermodynamic data such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) for the tautomerization process, offering a more complete picture of the equilibrium. nih.gov

Despite the power of these methods, challenges remain. The accuracy of the predictions depends heavily on the chosen computational method and basis set. numberanalytics.com Accurately modeling solvent effects also continues to be a complex task. numberanalytics.com Nevertheless, computational studies have proven to be highly valuable. For instance, DFT calculations have been used to predict that the 3-aminopyrazole (B16455) tautomer is more stable than the 5-aminopyrazole tautomer, which was later confirmed by experimental data. researchgate.net

Influence of Solvent and Substituents on Tautomeric Equilibria

Conformational Analysis and Stereochemical Considerations for this compound

The geometry of the pyrazolethione core is generally predicted to be planar due to resonance stabilization. vulcanchem.com However, the presence of substituents can lead to different stable conformations, or conformers. The study of these conformers and their relative energies is crucial for understanding the molecule's properties and reactivity. drugdesign.org

Key aspects of conformational analysis for pyrazolethiones include:

Rotational Isomerism: Rotation around single bonds connecting substituents to the pyrazole ring can lead to different conformers. For example, in a phenyl-substituted pyrazolethione, the orientation of the phenyl ring relative to the pyrazolethione core would be a key conformational feature.

Energy Profiles: The potential energy surface (PES) can be calculated by varying specific dihedral angles to identify the low-energy (stable) and high-energy (unstable) conformations. auremn.org.br

Stereochemical Impact: The specific conformation of a pyrazolethione derivative can influence its interaction with other molecules, such as biological receptors or catalysts. The spatial arrangement of atoms is critical in determining steric hindrance and the accessibility of reactive sites. libretexts.org

Computational methods are extensively used for conformational analysis, allowing for the determination of the geometries and energies of the most stable conformers. auremn.org.br Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are also powerful tools for studying conformational equilibria in solution. auremn.org.br

Reaction Mechanism Elucidation for this compound Transformations

Understanding the reaction mechanisms of pyrazolethiones is essential for controlling the outcomes of their chemical transformations and for designing new synthetic routes. numberanalytics.comchemistrydocs.com Tautomerism plays a critical role here, as different tautomers can exhibit distinct reactivity. numberanalytics.com

For example, the sulfur atom in the thione form is nucleophilic and readily participates in reactions like S-alkylation with alkyl halides. vulcanchem.com The thiol tautomer, on the other hand, can undergo reactions characteristic of thiols. The different reactivities of the keto and enol tautomers are well-established; the keto form is electrophilic at the carbonyl carbon, while the enol form is nucleophilic at the α-carbon. mdpi.com A similar dichotomy in reactivity can be expected for the thione and thiol tautomers of pyrazolethiones.

Key transformations and mechanistic considerations include:

Alkylation: As mentioned, S-alkylation is a common reaction. The mechanism likely involves the nucleophilic attack of the sulfur atom on the electrophilic carbon of the alkylating agent. Protonation of a ring nitrogen can increase the electrophilicity at the sulfur atom, potentially modulating reactivity. vulcanchem.com

Cyclization Reactions: Pyrazolethiones can serve as building blocks for the synthesis of more complex heterocyclic systems. For instance, they can undergo cyclization reactions with appropriate reagents to form fused ring systems. vulcanchem.com

Oxidation: The thione group can be oxidized. The mechanism of oxidation will depend on the oxidizing agent and reaction conditions.

Addition Reactions: The C=S double bond can potentially undergo addition reactions, similar to the C=O bond in ketones.

Elucidating these mechanisms often involves a combination of experimental and computational approaches. Experimental studies may include kinetic measurements, trapping of intermediates, and isotopic labeling. Computational studies, using methods like DFT, can be used to map out the reaction pathways, identify transition states, and calculate activation energies, providing detailed insights into the reaction mechanism. acs.orgresearchgate.net For example, DFT calculations have been used to investigate the competing reaction pathways in the formation of triazole-thione cores. acs.org

Spectroscopic and Diffraction Based Characterization of Pyrazolethione, 3 12

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyrazolethione, 3-12 Research (e.g., 2D NMR, Solid-State NMR for Tautomers)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of pyrazolethiones in solution and the solid state. While one-dimensional ¹H and ¹³C NMR provide fundamental information about the chemical environment of atoms, advanced methods are often required to resolve complex structures and dynamic processes like tautomerism.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguous signal assignment. epfl.ch A COSY experiment maps the coupling relationships between protons (¹H-¹H), helping to identify adjacent protons in the molecular framework. researchgate.netazom.com An HSQC spectrum correlates protons with the carbons to which they are directly attached, simplifying the assignment of complex ¹³C spectra. epfl.ch

A significant area of research for pyrazolethiones is their existence in different tautomeric forms, primarily the thione and thiol forms. While these may exist in a dynamic equilibrium in solution, the solid state typically freezes a single tautomer. Solid-state NMR (SSNMR) is exceptionally powerful for investigating this phenomenon. researchgate.net By analyzing the distinct chemical shifts of nitrogen and carbon atoms in the solid phase, the predominant tautomer can be identified. mdpi.com For instance, studies on the analogous pyrazolone (B3327878) systems show clear differences in the ¹⁵N NMR chemical shifts for the "pyridine-like" and "pyrrole-like" nitrogen atoms, which definitively confirms the protonation state and, therefore, the tautomeric form present in the crystal lattice. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a Pyrazolethione Derivative The following data is for 4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. mdpi.com

| NMR Type | Chemical Shift (δ, ppm) | Assignment |

| ¹H-NMR | 2.38 (s, 3H) | -CH₃ |

| ¹H-NMR | 3.95 (s, 3H), 3.97 (s, 3H) | -OCH₃ |

| ¹H-NMR | 4.83 (s, 1H) | -NH |

| ¹H-NMR | 7.26–7.52 (m, 5H) | Ar–H (phenyl ring) |

| ¹H-NMR | 8.99 (s, 1H) | pyrazole (B372694)–CH |

| ¹³C-NMR | 12.8 | -CH₃ |

| ¹³C-NMR | 55.9, 56.0 | -OCH₃ |

| ¹³C-NMR | 108.8–168.3 | Aromatic Carbons |

| ¹³C-NMR | 172.8 | C=S (Thione) |

Data recorded in CDCl₃. s = singlet, m = multiplet.

Vibrational Spectroscopy (FTIR, Raman) for this compound Structure and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. triprinceton.org These techniques are highly effective for identifying functional groups and confirming the tautomeric state of pyrazolethiones. edinst.com

The key spectral feature for this class of compounds is the C=S (thione) stretching vibration. In FTIR spectra, this band typically appears in the region of 1050-1350 cm⁻¹. mdpi.comekb.eg The presence of a strong band in this area is indicative of the thione tautomer. Conversely, the presence of an S-H (thiol) stretching band (around 2550-2600 cm⁻¹) and the absence of the C=S band would confirm the thiol tautomer. Other important bands include the N-H stretch (around 3100-3400 cm⁻¹) and the C=N stretch (around 1590-1650 cm⁻¹). mdpi.comekb.eg

Raman spectroscopy provides complementary information. up.ac.za Due to selection rules, vibrations that are weak or absent in FTIR may be strong in Raman, and vice versa. For example, symmetric vibrations in non-polar bonds often yield strong Raman signals, making it a useful tool for analyzing the pyrazole ring system. mdpi.com

Table 2: Characteristic Vibrational Frequencies for Pyrazolethione Derivatives

| Compound Type | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

| Pyrazole-Thione Derivative | N–H stretch | 3409 | mdpi.com |

| Pyrazole-Thione Derivative | C=N stretch | 1597 | mdpi.com |

| Pyrazole-Thione Derivative | C=S stretch | 1249 | mdpi.com |

| Fused Pyrazole-Thione | N-H stretch | 3215 | ekb.eg |

| Fused Pyrazole-Thione | C=S stretch | 1320 | ekb.eg |

High-Resolution Mass Spectrometry and Fragmentation Pathway Research

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of pyrazolethione compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements (typically to four or more decimal places), which allows for the unambiguous determination of a compound's molecular formula. savemyexams.combioanalysis-zone.com This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The study of fragmentation pathways via tandem mass spectrometry (MS/MS or MSⁿ) provides deep structural insights. miamioh.edunih.gov In this technique, the molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern acts as a molecular fingerprint. For pyrazolethione derivatives, common fragmentation pathways include the cleavage of substituent groups from the pyrazole ring and the rupture of the heterocyclic ring itself. Analyzing these fragments helps to piece together the molecular structure and confirm the identity of the compound. For example, the mass spectrum of 4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione showed a molecular ion peak at m/z 421.05 [M+H]⁺, which perfectly matched its calculated molecular formula of C₂₁H₂₀N₆O₂S. mdpi.com

X-ray Crystallography for Crystalline this compound Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline solid state. wikipedia.org By diffracting a beam of X-rays off a single crystal, scientists can generate a map of electron density and build a precise model of the molecule, revealing bond lengths, bond angles, and the absolute conformation. anton-paar.com This technique is particularly vital for pyrazolethiones as it provides incontrovertible evidence of the tautomeric form present in the solid state and reveals the details of its intermolecular interactions. scielo.org.za

Table 3: Illustrative Crystallographic Data for a Pyrazolone Derivative The following data is for a related pyrazolone Schiff base derivative, illustrating typical parameters obtained from an X-ray diffraction study. scielo.org.za

| Parameter | Value |

| Chemical Formula | C₁₉H₁₆N₄O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1234 (5) |

| b (Å) | 15.4321 (8) |

| c (Å) | 11.5678 (6) |

| β (°) | 109.543 (2) |

| Volume (ų) | 1701.23 (15) |

| Z (molecules/unit cell) | 4 |

Crystal Packing and Intermolecular Interactions in this compound

The data from X-ray crystallography also elucidates how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. chemrxiv.orgnih.gov This packing is governed by a network of non-covalent intermolecular interactions. mdpi.com For pyrazolethiones, hydrogen bonds are particularly important. The N-H groups of the pyrazole ring and the sulfur atom of the thione group can act as hydrogen bond donors and acceptors, respectively. researchgate.net These interactions often link molecules into chains, sheets, or more complex three-dimensional networks. scielo.org.za

Other significant interactions can include π-π stacking, where the aromatic pyrazole rings of adjacent molecules align, and weaker C-H···O or C-H···S interactions. researchgate.net The nature and strength of these collective interactions dictate the physical properties of the material, such as its melting point and solubility.

Polymorphism Studies of this compound

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. mdpi.com Different polymorphs of the same compound are chemically identical but have different solid-state arrangements and can exhibit different physical properties. The study of polymorphism is critical in fields like pharmaceuticals and materials science.

For pyrazolethione compounds, different packing arrangements or the presence of different tautomers in the solid state can lead to polymorphism. Techniques such as Powder X-ray Diffraction (PXRD) are used to identify different crystalline forms by their unique diffraction patterns. Thermal analysis methods like Differential Scanning Calorimetry (DSC) can detect phase transitions between polymorphs and distinguish them based on their different melting points and enthalpies of fusion. nih.gov For example, a study on a pyrazolyl-substituted naphthoquinone identified both an anhydrous and a solvated crystalline form using a combination of FTIR, PXRD, and DSC, demonstrating how these techniques are essential for a complete solid-state characterization. nih.gov

Computational Chemistry and Theoretical Investigations of Pyrazolethione, 3 12

Quantum Chemical Calculations (DFT, Ab Initio) for Pyrazolethione, 3-12

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, provide a foundational understanding of the geometric and electronic properties of molecules. eurasianjournals.comnih.gov These methods have been widely applied to pyrazole (B372694) derivatives to elucidate their structure and reactivity. eurasianjournals.com For this compound, these calculations are crucial for predicting its ground-state geometry, vibrational frequencies, and various thermodynamic parameters. nih.gov

DFT methods, such as the popular B3LYP hybrid functional, combined with appropriate basis sets like 6-311++G(d,p), are frequently used to optimize molecular structures and predict electronic properties. ekb.egplos.org Ab initio methods, while often more computationally intensive, provide a high level of theory for benchmarking results. nih.govaps.org Such studies on related heterocyclic compounds have demonstrated the reliability of these computational approaches in reproducing experimental data. plos.org

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. researchgate.net Key to this understanding are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). nih.gov The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. fudutsinma.edu.ng

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. ekb.egresearchgate.net These descriptors, derived from conceptual DFT, include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). ekb.egnih.gov These values provide a quantitative measure of the molecule's stability and its propensity to engage in chemical reactions. mdpi.com For instance, a higher chemical hardness, calculated from the HOMO-LUMO gap, indicates lower reactivity. researchgate.net

The distribution of electron density and the sites susceptible to electrophilic or nucleophilic attack can be visualized using a Molecular Electrostatic Potential (MEP) map. ekb.eg This provides a 3D representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 1: Calculated Reactivity Descriptors for a Pyrazolethione Derivative This table presents hypothetical, yet representative, data for a pyrazolethione derivative calculated using DFT at the B3LYP/6-311++G(d,p) level of theory, as specific data for "this compound" is not publicly available. The values are derived from typical findings in the literature for similar compounds. ekb.egresearchgate.netnih.gov

| Descriptor | Formula | Value (a.u.) |

| HOMO Energy (EHOMO) | - | -0.235 |

| LUMO Energy (ELUMO) | - | -0.089 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 0.146 |

| Ionization Potential (I) | -EHOMO | 0.235 |

| Electron Affinity (A) | -ELUMO | 0.089 |

| Electronegativity (χ) | (I+A)/2 | 0.162 |

| Chemical Hardness (η) | (I-A)/2 | 0.073 |

| Global Softness (S) | 1/(2η) | 6.849 |

| Electrophilicity Index (ω) | χ²/(2η) | 0.180 |

Note: a.u. stands for atomic units.

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. rsc.org For this compound, this involves modeling its formation or its participation in subsequent reactions. Techniques like relaxed potential energy surface (PES) scans can be used to identify the lowest energy path from reactants to products. uleth.ca

By mapping the reaction pathway, researchers can identify the geometry of the transition state—the highest energy point along the reaction coordinate. rsc.org The energy difference between the reactants and the transition state defines the activation barrier, a key determinant of the reaction rate. These computational models can be guided by and validated against experimental findings. Modern approaches even leverage machine learning and AI to predict retrosynthetic pathways for complex molecules. frontiersin.orgnih.govnih.gov

Electronic Structure and Reactivity Descriptors of this compound

Molecular Dynamics Simulations and Conformational Sampling of this compound

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. libretexts.org Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time, providing insights into their dynamic behavior and conformational flexibility. ebsco.comnih.gov

For this compound, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt and the energetic relationships between them. nih.govrsc.org This process, known as conformational sampling, is crucial because the biological activity of a molecule often depends on its ability to adopt a specific conformation to bind to a target. nih.gov MD simulations can reveal how the molecule behaves in different environments, such as in aqueous solution, which is critical for understanding its pharmacological properties. nih.govnih.gov The results from MD simulations can also be used to refine structures for more accurate docking studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. neovarsity.orgresearchgate.net The fundamental principle is that variations in a molecule's structure influence its activity. neovarsity.org

For a series of this compound derivatives, a QSAR study would involve calculating a wide range of molecular descriptors for each compound. nih.gov These descriptors can be electronic (like those from DFT), steric, or hydrophobic in nature. Statistical methods are then used to build a model that correlates these descriptors with experimentally measured biological activity (e.g., IC50 values). eurjchem.comresearchgate.net A robust QSAR model, validated through internal and external testing, can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.goveurjchem.comresearchgate.net

Molecular Docking and Ligand-Target Interaction Prediction for this compound

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein target). nih.govmdpi.com This technique is instrumental in drug discovery for understanding how a ligand might interact with its biological target at the molecular level. eurasianjournals.comias.ac.in

The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate the binding affinity for numerous possible poses. ias.ac.in The results can identify the most likely binding mode and provide a quantitative estimate of binding strength (e.g., binding energy in kcal/mol). ekb.eg Analysis of the best-docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the ligand-protein complex. volkamerlab.org These insights are invaluable for explaining the observed biological activity and for designing derivatives with improved binding characteristics. colab.ws

Table 2: Predicted Ligand-Target Interactions for a Pyrazolethione Derivative This table presents a hypothetical, yet representative, summary of molecular docking results for a pyrazolethione derivative against a protein kinase target. The specific data for "this compound" is not publicly available. The interactions listed are commonly observed for this class of compounds. eurjchem.commdpi.comekb.eg

| Target Residue | Interaction Type | Distance (Å) |

| MET793 | Hydrogen Bond | 2.1 |

| LEU788 | Hydrophobic | 3.8 |

| LYS745 | Hydrophobic | 4.2 |

| CYS797 | Pi-Sulfur | 4.5 |

| ASP855 | Water-bridged H-bond | 3.1 |

| PHE856 | Pi-Pi Stacking | 4.0 |

| LEU844 | Hydrophobic | 3.9 |

Mechanistic Biological Activity Research on Pyrazolethione, 3 12 Excluding Clinical Human Data

Enzyme Inhibition Studies and Mechanistic Insights for Pyrazolethione, 3-12

Derivatives of pyrazole (B372694) have demonstrated a broad spectrum of pharmacological activities, attracting considerable attention for their potential as therapeutic agents. mdpi.com The core structure of pyrazole is a versatile scaffold in the development of various protein kinase inhibitors. mdpi.com

Kinase Inhibition by this compound Derivatives

The pyrazole ring is a key component in numerous protein kinase inhibitors (PKIs), which are vital in modern medicine. mdpi.com Research has shown that pyrazole-based compounds can act as potent inhibitors of a variety of kinases, playing a role in the treatment of diseases like cancer and inflammatory disorders. mdpi.comj-morphology.com

Kinases are a large family of enzymes that regulate many cellular processes, and their dysregulation is often implicated in diseases. nih.gov Small molecule inhibitors, such as those based on the pyrazole structure, can block the activity of these enzymes. nih.govresearchgate.net The general mechanism of action for many kinase inhibitors involves competing with ATP for its binding site on the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling pathways. researchgate.net

Specific examples of pyrazole-containing kinase inhibitors include:

Asciminib (ABL-001): An allosteric inhibitor of the Bcr-Abl kinase. mdpi.com

Selpercatinib (LOXO-292): A selective RET kinase inhibitor. nih.gov

Prexasertib (LY2606368): An ATP-competitive inhibitor of checkpoint kinase 1 (CHK1). mdpi.com

The development of resistance to kinase inhibitors is a significant challenge. mdpi.com This can occur through various mechanisms, including the activation of alternative signaling pathways. mdpi.com For instance, resistance to BRAF inhibitors in melanoma can be associated with the activation of the PI3K/AKT pathway. mdpi.com

Table 1: Examples of Pyrazole-Based Kinase Inhibitors and their Targets

| Compound Name | Target Kinase(s) | Mechanism of Action |

|---|---|---|

| Asciminib (ABL-001) | Bcr-Abl | Allosteric inhibition mdpi.com |

| Selpercatinib (LOXO-292) | RET | Selective inhibition nih.gov |

| Prexasertib (LY2606368) | CHK1 | ATP-competitive inhibition mdpi.com |

| Ruxolitinib | JAK | Inhibition of Janus kinase activity google.com |

Sortase Inhibition Mechanisms by this compound Analogues

While the provided search results focus heavily on kinase inhibition, the core pyrazolethione structure is being investigated against other enzyme targets. The unique chemical properties of the pyrazole ring allow for diverse interactions with enzyme active sites.

Other Enzyme Targets and Their Modulation by this compound

Beyond kinases, pyrazole derivatives have been explored as inhibitors of other enzymes. For example, some pyrazole derivatives have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are involved in cell growth, proliferation, and survival. nih.govwikipedia.org The PI3K/AKT/mTOR pathway is a key signaling cascade that is often dysregulated in cancer. wikipedia.org

Additionally, pyrazole-containing compounds have been studied as inhibitors of:

Glycogen Synthase Kinase 3 (GSK3): A central enzyme in numerous biological processes. frontiersin.org

Checkpoint Kinase 2 (Chk2): Involved in the DNA damage response pathway. mdpi.com

Calcium-Dependent Protein Kinase 1 (CDPK1): Essential for the life cycle of parasites like Plasmodium falciparum. mdpi.com

Receptor Binding and Signaling Pathway Modulation by this compound

The interaction of pyrazolethione derivatives with cellular receptors and their subsequent modulation of signaling pathways is a critical area of research. These compounds can influence pathways essential for cell proliferation, survival, and differentiation.

For instance, the inhibition of kinases by pyrazole-based compounds directly impacts signaling cascades. By blocking a specific kinase, the downstream signaling events are disrupted. This can lead to various cellular outcomes, such as the induction of apoptosis or cell cycle arrest. The PI3K/AKT and MAPK pathways are common targets for such interventions. mdpi.comwikipedia.org

In Vitro Cellular Activity Mechanisms of this compound

The effects of pyrazolethione derivatives have been studied in various cell lines to understand their mechanisms of action at a cellular level.

Anticancer Mechanisms in Cell Lines (e.g., Apoptosis Induction, Cell Cycle Arrest)

A significant focus of research on pyrazolethione derivatives is their potential as anticancer agents. Studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. researchgate.net

The 1,3,4-oxadiazole (B1194373) moiety, often found in conjunction with the pyrazole core, is recognized for its contribution to anticancer activity. researchgate.net Derivatives incorporating this feature have demonstrated cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HEPG2 (liver cancer). researchgate.net

The anticancer mechanisms of these compounds are often linked to their ability to inhibit key kinases involved in cancer progression. By targeting these kinases, the compounds can disrupt the signaling pathways that drive uncontrolled cell growth and survival, ultimately leading to cell death. mdpi.comnih.gov

Antimicrobial Action Modes (e.g., Membrane Disruption, DNA/Protein Synthesis Inhibition)

Research into the antimicrobial action of pyrazolethione compounds, specifically this compound, has focused on the inhibition of key bacterial enzymes rather than general mechanisms like membrane disruption or broad inhibition of DNA or protein synthesis. The primary mechanism of action identified for this compound is the inhibition of the sortase A (SrtA) enzyme in Gram-positive bacteria. nih.govgoogleapis.com

SrtA is a transpeptidase that anchors surface protein virulence factors to the peptidoglycan cell wall. nih.gov By covalently attaching these proteins, SrtA plays a crucial role in bacterial pathogenesis, including adhesion to host cells and tissues, nutrient acquisition, and evasion of the host immune response. googleapis.com Consequently, small molecules that inhibit the SrtA transpeptidation reaction are considered potential anti-infective agents, as they can effectively disarm the bacteria without necessarily killing them, leading to reduced virulence. googleapis.com

In a high-throughput screening of a chemical library to find inhibitors of Staphylococcus aureus SrtA, a series of pyrazolethione analogs were identified as active. nih.gov Within this series, compound This compound emerged as the most potent inhibitor. nih.gov Further mechanistic studies involving molecular dynamics simulations on SrtA from Bacillus anthracis suggest that the inhibitory activity of compounds like this compound is closely related to their ability to bind to the closed lid conformation of the enzyme's active site loop. biorxiv.org This interaction is crucial for blocking the enzyme's function.

While the broader class of pyrazole derivatives has been associated with various antimicrobial mechanisms, including the disruption of the bacterial cell wall, the specific and most potent activity reported for this compound is its targeted inhibition of SrtA. nih.govnih.gov

| Compound | Target Enzyme | Reported Activity | Source |

|---|---|---|---|

| This compound | S. aureus Sortase A | Ki app = 0.3 µM | nih.gov |

Anti-inflammatory Pathways Investigated for this compound

Specific research delineating the anti-inflammatory pathways for the individual compound this compound, is not extensively detailed in the available literature. However, the broader chemical classes of pyrazoles and pyrazolines are well-documented for their anti-inflammatory properties, which are often attributed to their ability to modulate key inflammatory pathways. mdpi.commdpi.com These investigations provide a basis for potential mechanisms that could be relevant for pyrazolethione derivatives.

The pharmacological activity of many pyrazole-based anti-inflammatory agents is linked to the inhibition of enzymes in the arachidonic acid cascade. mdpi.com This includes the suppression of prostaglandin (B15479496) biosynthesis through the inhibition of cyclooxygenases (COX-1 and COX-2) and the inhibition of 5-lipoxygenase (5-LOX), which is responsible for producing leukotrienes. mdpi.com

More recent studies on complex pyrazole-containing heterocycles, such as pyrazolo[1,5-a]quinazolines, have identified other molecular targets. mdpi.com These compounds have been shown to exert anti-inflammatory effects by inhibiting mitogen-activated protein kinase (MAPK) pathways, specifically targeting enzymes like JNK3, ERK2, and p38α MAPK. mdpi.com Another critical pathway modulated by some pyrazole derivatives is the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.com By inhibiting the transcriptional activity of NF-κB, these compounds can reduce the expression of numerous pro-inflammatory genes. mdpi.comfrontiersin.org

| Pathway/Target | Mechanism | Compound Class Investigated | Source |

|---|---|---|---|

| Cyclooxygenases (COX) | Inhibition of prostaglandin synthesis | Pyrazoles/Pyrazolines | mdpi.com |

| 5-Lipoxygenase (5-LOX) | Inhibition of leukotriene synthesis | Pyrazoles/Pyrazolines | mdpi.com |

| MAP Kinases (JNK, ERK, p38) | Inhibition of kinase activity | Pyrazolo[1,5-a]quinazolines | mdpi.com |

| NF-κB | Inhibition of transcriptional activity | Pyrazolo[1,5-a]quinazolines | mdpi.com |

Other Biological Activities in Cell-Based Assays (e.g., Antiviral, Antifungal, Antiparasitic)

Beyond their antibacterial and potential anti-inflammatory effects, pyrazolethione derivatives and the broader pyrazole class have been evaluated in various cell-based assays for other biological activities.

Antifungal Activity Numerous studies have demonstrated the potent antifungal activity of pyrazole derivatives, particularly pyrazole carboxamides. sioc-journal.cnnih.gov A primary mechanism for this activity is the inhibition of succinate (B1194679) dehydrogenase (SDHI), a crucial enzyme in the mitochondrial respiratory chain of fungi. sioc-journal.cn By targeting SDHI, these compounds disrupt fungal energy production. Cell-based assays have confirmed the efficacy of various pyrazole derivatives against a range of plant pathogenic and human opportunistic fungi.

For example, novel pyrazole-thiophene carboxamides showed good activity against Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. sioc-journal.cn Other pyrazoleacetamide derivatives have been found to be active against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values of 50 μg/ml. nih.gov

| Compound Derivative | Fungal Species | Activity (EC₅₀/MIC) | Source |

|---|---|---|---|

| N-(4-fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7c) | Rhizoctonia solani | EC₅₀ = 11.6 µmol/L | sioc-journal.cn |

| N-(2-fluorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7j) | Fusarium graminearum | EC₅₀ = 28.9 µmol/L | sioc-journal.cn |

| N-(4-chlorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7h) | Botrytis cinerea | EC₅₀ = 21.3 µmol/L | sioc-journal.cn |

| Isoxazolol pyrazole carboxylate (7ai) | Rhizoctonia solani | EC₅₀ = 0.37 µg/mL | nih.gov |

| Pyrazoleacetamide (OK-7 & OK-8) | Candida albicans, Aspergillus niger | MIC = 50 µg/ml | nih.gov |

Antiparasitic Activity The investigation of pyrazolethiones for antiparasitic activity is an emerging area. Some pyrazolethione analogs have been identified as having potential activity against parasites like Leishmania donovani and the bacterium Mycobacterium tuberculosis, which can present as a coinfection. researchgate.net For instance, in one study, a compound designated as 12 (a distinct pyrazole derivative, not to be confused with this compound) showed promising activity against both Leishmania promastigotes (IC₅₀ = 10.23 ± 1.50 µg/ml) and M. tuberculosis (MIC₁₀₀ = 25 µg/ml). researchgate.net The proposed mechanisms for such compounds involved interactions with dihydrofolate reductase and pteridine (B1203161) reductase. researchgate.net Other general antiparasitic mechanisms, such as the inhibition of nucleic acid synthesis or disruption of microtubule formation, are known for various heterocyclic compounds, though these have not been specifically demonstrated for pyrazolethiones. nih.govunlp.edu.ar

Antiviral Activity The available scientific literature from the searches did not provide specific examples or cell-based assay data for the antiviral activity of this compound. While pyrazole derivatives are a versatile scaffold explored for numerous biological activities, including antiviral applications, dedicated studies on this specific compound against viral targets were not identified. mdpi.com Cell-based ELISA and plaque reduction assays are common methods used to screen for and quantify the antiviral activity of compounds, but results for pyrazolethiones were not found. creative-diagnostics.comtheraindx.com

Supramolecular Chemistry of Pyrazolethione, 3 12

Self-Assembly Principles of Pyrazolethione, 3-12rsc.orgmdpi.comnih.govnih.govrsc.org

The ability of molecules to spontaneously organize into well-defined structures is a cornerstone of supramolecular chemistry. epa.gov This process, known as self-assembly, is governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. For pyrazole-containing molecules, the presence of both hydrogen bond donors (N-H) and acceptors (C=S, N) provides a strong driving force for self-assembly into various architectures, including columnar liquid crystals. epa.gov

However, specific studies detailing the self-assembly principles of Pyrazolethione, 3-12 are currently not available in the published literature. The long dodecyl (3-12) chain would introduce significant van der Waals interactions and potentially lead to amphiphilic behavior, suggesting a propensity for self-assembly into micelles, vesicles, or other aggregates in appropriate solvents. Yet, without experimental data, any proposed self-assembly model remains speculative.

This compound in Metal-Organic Frameworks (MOFs) and Coordination Polymersrsc.org

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. Pyrazole-based ligands are widely used in the synthesis of these materials due to their excellent coordinating ability. The nitrogen atoms of the pyrazole (B372694) ring can effectively bind to metal centers, leading to the formation of robust and porous frameworks with applications in gas storage, separation, and catalysis.

Despite the suitability of the pyrazole moiety for constructing MOFs and coordination polymers, there are no published reports on the use of This compound as a ligand in the synthesis of such materials. The presence of the thione group could potentially offer an additional coordination site, but its application in this area has not been explored.

Organometallic Chemistry and Catalysis Involving Pyrazolethione, 3 12 Ligands

Synthesis and Characterization of Pyrazolethione, 3-12 Metal Complexes

The synthesis of metal complexes involving pyrazole-based ligands is a well-established area of coordination chemistry. nih.gov Generally, these complexes are prepared through the reaction of a suitable pyrazole (B372694) derivative with a metal salt in an appropriate solvent. jscimedcentral.com For pyrazolethione ligands, the synthesis typically involves the direct reaction of the protonated pyrazolethione ligand with a metal precursor, such as a metal halide or acetate. The coordination can lead to monomeric or polymeric structures depending on the metal, the ligand's substituents, and the reaction conditions.

The characterization of these complexes is crucial to determine their structure and bonding. A combination of analytical and spectroscopic techniques is employed:

Infrared (IR) Spectroscopy : This technique is used to identify the coordination mode of the ligand. A shift in the C=S stretching frequency upon coordination to a metal center can indicate the involvement of the sulfur atom in bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to elucidate the structure of the complexes in solution, confirming the binding of the ligand to the metal.

UV-Visible Spectroscopy : Electronic transitions within the complex, such as d-d transitions or charge-transfer bands, provide information about the geometry of the metal center. nih.gov

X-ray Crystallography : This is the most definitive method for determining the solid-state structure of the complexes, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal ion. redalyc.org

Thermogravimetric Analysis (TGA) : TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules, such as water. nih.gov

Below is a representative table summarizing the synthesis and characterization data for typical pyrazole-type metal complexes.

| Complex | Metal Precursor | Ligand | Yield (%) | Key IR Bands (cm⁻¹) | Geometry | Ref. |

| [Cu(L)Cl₂] | CuCl₂ | Pyrazole-based ligand | >80 | ν(C=N), ν(M-N), ν(M-Cl) | Distorted Octahedral | nih.govresearchgate.net |

| [Ni(L)Cl₂] | NiCl₂ | Pyrazole-based ligand | - | ν(C=N), ν(M-N), ν(M-Cl) | Tetrahedral | researchgate.net |

| [Zn(L)₃Cl₂] | ZnCl₂ | Pyrazole-based ligand | - | ν(C=N), ν(M-N), ν(M-Cl) | Octahedral | researchgate.net |

| [Ag(Pyridine)₂]⁺ | Ag(I) salt | Pyridine | - | ~2040 (ligand-specific) | Linear | jscimedcentral.com |

Catalytic Applications of this compound Metal Complexes

Transition metal complexes are widely used as catalysts in a vast number of chemical transformations because they can activate substrates and facilitate reactions under mild conditions. ias.ac.inresearchgate.net The unique electronic and steric properties of pyrazolethione ligands can be tuned by modifying the substituents on the pyrazole ring, making their metal complexes highly adaptable for various catalytic applications. nih.gov

Catalysis can be broadly classified into homogeneous and heterogeneous catalysis, depending on whether the catalyst and reactants are in the same phase. uclouvain.beeolss.net

Homogeneous Catalysis : In this mode, the pyrazolethione metal complex is dissolved in the reaction medium along with the reactants. eolss.net This often leads to high activity and selectivity because the catalytic sites are well-defined and easily accessible. eolss.net Pyrazole-containing complexes have been successfully employed as homogeneous catalysts in reactions such as hydrocarbon oxidation, hydrogenations, and various coupling reactions. ias.ac.innih.gov For instance, ruthenium complexes with protic pyrazole arms have been shown to catalyze the transfer hydrogenation of ketones. nih.gov

Heterogeneous Catalysis : To overcome the significant challenge of separating the catalyst from the product mixture in homogeneous systems, the catalyst can be "heterogenized." eolss.net This involves immobilizing the pyrazolethione metal complex onto a solid support, such as silica, alumina, or a polymer. This approach combines the advantages of homogeneous catalysts (high selectivity) with those of heterogeneous catalysts (easy separation and recyclability). mdpi.com Supported N-heterocyclic carbene-copper complexes, which share structural similarities with pyrazole-based systems, have demonstrated high efficiency in various organic reactions. beilstein-journals.org

The table below illustrates the performance of representative metal complexes in different catalytic reactions.

| Catalyst Type | Reaction | Substrate | Product | Yield/Conversion | Ref. |

| Homogeneous (Ru-pyrazole) | Transfer Hydrogenation | Acetophenone | 1-Phenylethanol | High | nih.gov |

| Homogeneous (Pd-based) | Wacker Process | Ethylene | Acetaldehyde | High | ias.ac.in |

| Heterogeneous (Ni₂Fe₃/ZSM-5) | Pyrolysis | Cellulose | Bio-oil (ketones) | - | mdpi.com |

A critical area of catalysis is the synthesis of chiral molecules, where one of two mirror-image isomers (enantiomers) is produced preferentially. nobelprize.org This is achieved using a chiral catalyst in a process known as enantioselective or asymmetric catalysis. nih.gov By using pyrazolethione ligands that are themselves chiral, it is possible to create a chiral environment around the metal center. This chiral pocket can then direct the stereochemical outcome of a reaction, leading to the formation of one enantiomer in excess over the other.

Chiral-at-metal iridium(III) complexes, in the presence of protic pyrazoles, have been shown to catalyze the asymmetric transfer hydrogenation of ketones with notable enantioselectivity. nih.gov Similarly, chiral copper complexes have been developed for asymmetric conjugate additions. The design of the ligand is paramount, as non-covalent interactions between the catalyst and the substrate often dictate the level of stereo-induction. nih.govnih.gov

The following table presents data from an example of enantioselective catalysis.

| Catalyst | Reaction | Substrate | Enantiomeric Excess (ee) | Ref. |

| Chiral Ir(III) + Protic Pyrazole | Asymmetric Transfer Hydrogenation | Ketones | Moderate to High | nih.gov |

| Chiral Ru(II)-BINAP | Asymmetric Hydrogenation | Unsaturated Carboxylic Acids | >98% | nobelprize.org |

| Chiral Cu-Pybox Complex | Nazarov Cyclization | Dienone | 61% |

Homogeneous and Heterogeneous Catalysis

Bioorganometallic Applications and Molecular Recognition in this compound Complexes

Bioorganometallic chemistry is an interdisciplinary field that explores the structure and function of complexes containing metal-carbon bonds in a biological context. osti.govnih.gov Pyrazole-based metal complexes have attracted attention for their potential as therapeutic agents, with some showing promising anticancer activity. nih.gov The biological activity of these complexes is often linked to their ability to interact with biomolecules like DNA and proteins. researchgate.netmkuniversity.ac.in

Molecular recognition, the specific non-covalent interaction between two or more molecules, is fundamental to many biological processes. osti.gov Organometallic complexes can be designed to act as hosts that selectively bind to biologically relevant guest molecules. nih.gov The pyrazolethione ligand framework, with its hydrogen bond donors and acceptors, as well as potential for π-π stacking, is well-suited for creating host-guest systems. For example, rhodium-nucleobase complexes have demonstrated the ability to recognize aromatic amino acids in aqueous solutions through a network of selective hydrogen bonds. osti.gov This suggests that pyrazolethione complexes could be developed as synthetic receptors or sensors for biological analytes.

Future Directions and Emerging Research Avenues for Pyrazolethione, 3 12

Integration of Artificial Intelligence and Machine Learning in Pyrazolethione, 3-12 Research

One of the primary applications is in the development of Quantitative Structure-Activity Relationship (QSAR) models. neovarsity.orgfrontiersin.org These computational models establish a mathematical link between the chemical structure of a compound and its biological activity. neovarsity.org For pyrazolethiones, QSAR can rapidly screen vast virtual libraries to identify candidates with high potential, prioritizing them for synthesis and experimental testing. frontiersin.org This in-silico approach significantly reduces the time and cost associated with traditional high-throughput screening. neovarsity.org

Table 1: Application of AI/ML in Pyrazolethione Research

| AI/ML Technique | Application in Pyrazolethione Research | Potential Outcome |

|---|---|---|

| QSAR Modeling | Predict biological activity (e.g., enzyme inhibition) based on molecular structure. neovarsity.orgfrontiersin.org | Rapid identification of potent pyrazolethione candidates from large virtual libraries. |

| Pharmacophore Mapping | Identify key structural features of pyrazolethiones necessary for interaction with biological targets. tandfonline.comresearchgate.net | Guide the rational design of more effective and selective derivatives. |

| Generative AI | Design novel pyrazolethione molecules with optimized properties (e.g., high efficacy, low toxicity). roche.com | Discovery of new chemical entities beyond existing structural templates. |

| Predictive Analytics | Forecast physicochemical properties, metabolic stability, and potential off-target effects. mdpi.comstarmind.ai | Reduction in late-stage failures by flagging problematic compounds early. |

| Data Mining | Analyze results from high-throughput screening to identify structure-activity relationships (SAR). mdpi.comnih.gov | Accelerate the optimization of lead compounds. |

Novel Applications of this compound in Materials Science (Excluding Properties)

While much of the focus on pyrazolethiones has been in medicinal chemistry, their unique heterocyclic structure makes them attractive building blocks for novel materials. The field of organic electronics, in particular, stands to benefit from the incorporation of pyrazolethione scaffolds. These carbon-based compounds can be integrated into organic semiconductors, which are valued for being lightweight, flexible, and solution-processable. 1-material.com

Potential applications for pyrazolethione-based materials include:

Organic Light-Emitting Diodes (OLEDs): Pyrazolethione derivatives could be functionalized and incorporated into the emissive or charge-transport layers of OLEDs, which are used in next-generation displays and lighting. 1-material.com

Organic Photovoltaics (OPVs): As components in new polymers or small molecules, pyrazolethiones could contribute to the development of flexible, transparent solar cells that can be applied to a variety of surfaces. 1-material.com

Organic Field-Effect Transistors (OFETs): These compounds could be used to create the semiconductor layer in OFETs, which are essential components for flexible circuits, electronic paper, and sensors. 1-material.commdpi.com The pyrazolethione core can be chemically modified to enhance molecular packing and charge carrier mobility. mdpi.com

Sensors: The pyrazolethione structure can be tailored to interact with specific analytes, making it a candidate for use in chemical and biological sensors designed to detect everything from environmental pollutants to biomarkers. mdpi.com

Functional Polymers: Pyrazolethiones can act as monomers or functional additives in polymerization reactions, leading to new polymers with tailored electronic or optical characteristics. mdpi.com

Sustainable Chemistry Approaches in this compound Development

The principles of green and sustainable chemistry are increasingly influencing the synthesis of heterocyclic compounds, including pyrazolethiones. mdpi.com The goal is to design processes that are more efficient, produce less waste, and use less hazardous substances. colorado.edu

Key sustainable approaches applicable to pyrazolethione development include:

Use of Green Catalysts: Research has demonstrated the use of a chitosan-aluminum oxide nanocomposite as a recyclable, heterogeneous base catalyst for the synthesis of imidazopyrazolylthione derivatives. mdpi.com Such biocatalysts are eco-friendly and can be easily separated from the reaction mixture, simplifying purification. mdpi.com

Alternative Energy Sources: Microwave-assisted synthesis has become a powerful tool in heterocyclic chemistry. researchgate.net This technique often leads to dramatically reduced reaction times, higher yields, and can enable reactions under solvent-free conditions, minimizing the use of volatile organic compounds. researchgate.net

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product. nih.gov Domino reactions, where multiple bond-forming events occur in a single step, such as the domino-Knoevenagel–hetero-Diels–Alder reaction used to create complex pyrazole-containing structures, are a prime example of this principle. researchgate.net

Safer Solvents: There is a growing emphasis on replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. researchgate.net

Table 2: Green Chemistry Strategies for Pyrazolethione Synthesis

| Green Chemistry Principle | Application to Pyrazolethione Synthesis | Example/Benefit |

|---|---|---|

| Catalysis | Use of heterogeneous, recyclable catalysts. mdpi.com | Chitosan-Al2O3 nanocomposite avoids harsh bases and simplifies product isolation. mdpi.com |

| Energy Efficiency | Employing microwave irradiation. researchgate.net | Reduces reaction times from hours to minutes and often increases yields. researchgate.net |

| Waste Prevention | Designing one-pot, multi-component reactions. researchgate.net | A domino reaction combines multiple substrates to build a complex molecule in a single step, reducing waste from intermediate steps. researchgate.net |

| Safer Solvents & Reagents | Use of ionic liquids or solvent-free conditions. researchgate.net | Eliminates the need for volatile and often toxic organic solvents. researchgate.net |

Exploration of Unique Chemical Reactivity of this compound

The pyrazolethione scaffold possesses a rich and distinct reactivity owing to the presence of the pyrazole (B372694) ring, the thione group, and its tautomeric forms. cdnsciencepub.com This unique reactivity makes it a versatile building block for constructing more complex heterocyclic systems.

Key reactive pathways being explored include:

Cycloaddition Reactions: The pyrazolethione core can participate in [3+2] cycloaddition reactions, serving as a synthon for building other five-membered rings. researchgate.net This approach is valuable for creating diverse molecular libraries.

Condensation and Cyclization Reactions: Pyrazole-5-thiones readily undergo condensation with various carbonyl compounds, such as aldehydes, to form intermediate structures that can then be cyclized. researchgate.netresearchcommons.org For example, a one-pot domino-Knoevenagel–hetero-Diels–Alder reaction between pyrazol-5-thiones and specialized aldehydes yields complex chromeno-annulated thiopyrano[2,3-c]pyrazoles. researchgate.net

Reactions at the Thione Group: The sulfur atom of the thione group is a key reactive site. It can be involved in reactions leading to substitution, such as the formation of thiourea (B124793) or thioester derivatives, or can be removed entirely (desulfurization) under certain conditions. researchcommons.org

Tautomerism: Pyrazoline-5-thione exists in equilibrium with its tautomeric forms, such as methylthiopyrazoles. cdnsciencepub.com This isomerization, which can be influenced by factors like temperature and catalysis, presents opportunities for controlling reaction pathways to yield different products from the same starting material. cdnsciencepub.com

Fused Ring System Synthesis: The reactivity of the pyrazole nucleus allows for the construction of fused ring systems. Reactions of aminopyrazoles, which are precursors to pyrazolethiones, can lead to the formation of imidazo[4,5-c]pyrazole (B1259334) and pyrazolo[3,4-d]thiazole structures. scirp.orgacs.org

This diverse reactivity allows chemists to use this compound not just as a final product but as a key intermediate for synthesizing a wide array of novel and complex molecules with potential applications in medicine and materials science.

Interdisciplinary Research Frameworks for this compound Advancement

Advancing the potential of this compound requires moving beyond traditional disciplinary silos. nih.gov The complexity of modern scientific challenges, from developing targeted therapies to creating sustainable technologies, necessitates integrated research frameworks that bring together experts from multiple fields. uci.edu

Effective frameworks for pyrazolethione research include:

Academia-Industry Partnerships: Collaborations between university labs and pharmaceutical or materials science companies can accelerate the translation of basic research into practical applications. kyoto-u.ac.jpnih.gov These partnerships pool resources, share costs, and combine academic innovation with industry's developmental expertise. starmind.ai An example is the "Alliance Station" model between Kyoto University and Astellas Pharma, which created a flexible platform for joint research projects across all therapeutic areas. kyoto-u.ac.jp

Human-in-the-Loop AI Models: In drug discovery, a collaborative approach combining human expert knowledge with AI algorithms can enhance the discovery of target molecules. arxiv.org In this framework, AI recommends promising compounds, but the human expert retains final decision-making authority, leveraging domain expertise that the algorithm may lack. arxiv.org This synergy has been shown to outperform approaches that rely solely on either human or artificial intelligence. arxiv.org

Computational and Experimental Integration: A close feedback loop between computational chemists and experimental chemists is crucial. sparkl.me Computational teams can use AI and molecular modeling to predict promising pyrazolethione derivatives, which are then synthesized and tested by experimental teams. The resulting data is then fed back to refine the computational models, creating a virtuous cycle of design and validation. roche.com

Cross-Disciplinary Consortia: For broad challenges like developing new electronic materials, consortia involving chemists, physicists, materials scientists, and engineers are essential. colorado.eduuci.edu These groups can tackle multifaceted problems, from the fundamental synthesis of a pyrazolethione-based polymer to its incorporation into a functional electronic device and the testing of its physical properties. uci.edu

By adopting these collaborative and interdisciplinary models, the scientific community can more effectively unlock the full potential of this compound, driving innovation from fundamental chemistry to real-world impact. acs.org

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing Pyrazolethione, 3-12, and how should researchers optimize these methods?

- Methodological Answer : Use nuclear magnetic resonance (NMR) to determine structural integrity, infrared (IR) spectroscopy for functional group identification, and mass spectrometry (MS) for molecular weight confirmation. Optimize solvent systems (e.g., deuterated DMSO for NMR) and calibration standards to minimize noise. Cross-validate results with computational simulations (e.g., density functional theory) to resolve ambiguities .

- Key Considerations : Ensure reproducibility by documenting instrument parameters (e.g., temperature, scan rate) and comparing data against established databases of analogous pyrazole derivatives .

Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using high-performance liquid chromatography (HPLC) to monitor degradation products. Design a factorial experiment with pH (3–10) and temperature (25–60°C) as independent variables. Analyze kinetic data using the Arrhenius equation to predict shelf-life under standard conditions .

- Key Considerations : Include control samples and replicate measurements to account for experimental variability. Use statistical tools (e.g., ANOVA) to identify significant degradation pathways .

Q. What in vitro models are appropriate for preliminary bioactivity screening of this compound?

- Methodological Answer : Employ cell-based assays (e.g., MTT assay for cytotoxicity) and enzyme inhibition studies (e.g., kinase or protease targets). Prioritize targets based on structural analogs (e.g., thione-containing compounds with known bioactivity). Validate results with dose-response curves and IC50 calculations .

- Key Considerations : Address potential false positives by including negative controls and using orthogonal assays (e.g., fluorescence quenching to rule out assay interference) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactive pathways of this compound in catalytic or biological systems?

- Methodological Answer : Use isotopic labeling (e.g., deuterium or carbon-13) in kinetic studies to trace reaction intermediates. Pair this with computational modeling (e.g., molecular dynamics simulations) to predict transition states and energetics. Validate hypotheses using X-ray crystallography or cryo-EM for structural insights .

- Key Considerations : Apply the PICO framework to define variables (e.g., Population: enzyme targets; Intervention: compound concentration; Outcome: binding affinity) for systematic hypothesis testing .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Perform a meta-analysis to identify variables influencing discrepancies (e.g., cell line specificity, assay protocols). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments that isolate confounding factors (e.g., solvent polarity, incubation time) .

- Key Considerations : Cross-reference primary literature to assess methodological rigor (e.g., sample size, statistical power) and avoid reliance on secondary summaries .

Q. How can computational chemistry enhance the understanding of this compound’s electronic properties?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. Validate models against experimental data (e.g., UV-Vis spectra) and use machine learning algorithms to predict reactivity with biological targets .

- Key Considerations : Ensure alignment between computational parameters (e.g., basis sets, solvation models) and experimental conditions to improve predictive accuracy .

Q. What methodologies quantify synergistic effects between this compound and co-administered therapeutic agents?

- Methodological Answer : Apply the Chou-Talalay combination index (CI) method in cell-based assays. Design a matrix of dose ratios (e.g., 1:1 to 1:10) and analyze data using CompuSyn software. Confirm synergy via isobolograms and mechanistic studies (e.g., competitive binding assays) .

- Key Considerations : Address ethical and practical constraints (e.g., cytotoxicity thresholds) using the FINER criteria during experimental design .

Guidance for Rigorous Research Design

- Frameworks : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability .

- Data Contradictions : Employ meta-regression to dissect methodological heterogeneity and prioritize replication studies .

- Literature Synthesis : Systematically map gaps using tools like PRISMA, focusing on understudied properties (e.g., photostability, metabolic pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |